Venodilator Effect: Quantified Superiority of Pranidipine over Nifedipine and Amlodipine
Pranidipine demonstrates a potent, dose-dependent venodilator effect that is absent in nifedipine and significantly more potent than amlodipine. In anaesthetized rats, pranidipine (10 and 30 µg/kg, i.v.) decreased mean circulatory filling pressure (an index of venous tone) in a dose-dependent manner. Nifedipine at equivalent hypotensive doses (30 and 100 µg/kg) showed no effect. Amlodipine required a 100-fold higher dose (3000 µg/kg) to achieve a similar effect [1].
| Evidence Dimension | Venodilation (decrease in mean circulatory filling pressure) |
|---|---|
| Target Compound Data | Significant decrease at 10 and 30 µg/kg i.v. |
| Comparator Or Baseline | Nifedipine: no effect at 30-100 µg/kg; Amlodipine: effect only at 3000 µg/kg |
| Quantified Difference | Pranidipine effective at ≥10 µg/kg; Amlodipine effective at 3000 µg/kg (~300-fold difference in potency) |
| Conditions | Anesthetized hexamethonium- and norepinephrine-treated rats; doses selected for equi-hypotensive effect |
Why This Matters
For research models requiring balanced arteriolar and venous dilation or for evaluating compounds with potential to reduce preload, pranidipine offers a distinct hemodynamic profile compared to purely arteriolar-selective DHPs like nifedipine.
- [1] Hirano T, Mori T, Kido M, Toide K, Ohura M, Fujiki H, Orito K, Yoshida K, Ikezono K, Sumida T, Nakayama N, Yabuuchi Y. Venodilator effects of pranidipine, a 1,4-dihydropyridine Ca2+ channel antagonist, in rats: comparison with nifedipine and amlodipine. Eur J Pharmacol. 1997 Apr 18;324(2-3):201-4. doi: 10.1016/s0014-2999(97)10007-3. PMID: 9145772. View Source
